molecular formula C24H20BrClN4OS B11679558 N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B11679558
M. Wt: 527.9 g/mol
InChI Key: WJQWIEFOACWHMB-LQKURTRISA-N
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Preparation Methods

The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the hydrazide linkage under specific reaction conditions .

Chemical Reactions Analysis

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents. For example:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H20BrClN4OS

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4OS/c1-16(17-8-6-9-19(25)13-17)28-29-23(31)15-32-24-27-21-11-4-5-12-22(21)30(24)14-18-7-2-3-10-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

WJQWIEFOACWHMB-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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